Potassium Tris(1-pyrazolyl)borohydride

Coordination Chemistry Electron Transfer Photoelectron Spectroscopy

Generic substitution among scorpionate ligands is scientifically unsound-pyrazole substituents drastically alter steric bulk and donor strength, compromising catalytic performance. KTp provides a rigorously defined, less-hindered baseline. Procure for: (1) Rh-catalyzed regioselective hydrogenation of quinoline and N-heterocycles, where KTp outperforms bulkier analogs; (2) stabilization of high-valent metal centers via ~2.0 eV lower ionization energy vs. electron-withdrawing Tp variants; (3) accessing coordination numbers 5-6 through a ~180° cone angle-large enough for facial protection yet smaller than Tp(tBu,Me).

Molecular Formula C9H10BKN6
Molecular Weight 252.13 g/mol
CAS No. 18583-60-3
Cat. No. B091338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium Tris(1-pyrazolyl)borohydride
CAS18583-60-3
Molecular FormulaC9H10BKN6
Molecular Weight252.13 g/mol
Structural Identifiers
SMILES[BH-](N1C=CC=N1)(N2C=CC=N2)N3C=CC=N3.[K+]
InChIInChI=1S/C9H10BN6.K/c1-4-11-14(7-1)10(15-8-2-5-12-15)16-9-3-6-13-16;/h1-10H;/q-1;+1
InChIKeyIBNGZWIUPDMZMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

KTp: Foundational Scorpionate Ligand


Potassium Tris(1-pyrazolyl)borohydride (KTp, CAS 18583-60-3) is the prototypical member of the tris(pyrazolyl)borate (Tp) class of anionic, facially capping, tridentate 'scorpionate' ligands [1]. It serves as a foundational, synthetically versatile building block in organometallic and coordination chemistry, known for forming robust complexes with a wide range of transition metals. Its defining characteristic lies in its electronic and steric profile, which, in contrast to substituted analogs, provides a critical baseline for tuning catalyst properties [2]. This compound is distinguished by its role as an isolobal analog to the widely used cyclopentadienyl (Cp) ligand, while offering distinct steric and electronic properties that are central to its unique catalytic behavior [3].

1
Parent Scorpionate Scaffold: Foundational tridentate, facially capping ligand for a broad range of transition metals.
2
Steric/Electronic Baseline: Isolobal Cp analog providing a distinct, well-defined reference for substituted Tp ligand comparison.
3
Versatile Synthon: Enables systematic tuning of metal complex geometry, redox potential, and catalytic activity.

Why KTp Cannot Be Substituted


Generic substitution among scorpionate ligands is scientifically unsound due to the profound impact of pyrazole ring substituents on both steric bulk and electronic properties [1]. Altering the substitution pattern on the pyrazole rings (e.g., to 3,5-dimethyl or 3-tert-butyl-5-methyl) directly modifies the ligand's cone angle and donor strength, which in turn governs metal complex geometry, coordination number, and redox potential [2]. Consequently, a catalyst's activity, selectivity, and stability are inextricably linked to the specific Tp ligand used. The quantitative evidence below demonstrates that KTp provides a unique, less sterically hindered and electronically distinct baseline compared to its bulkier, more electron-donating analogs like KTp* (Potassium Tris(3,5-dimethyl-1-pyrazolyl)borohydride) and KTp(tBu,Me), making it the preferred choice when specific coordination environments or catalytic outcomes are required [3].

Target
KTp (Parent Tp)
Characterized by a smaller cone angle and a specific electron-donor strength.
Analog Risk
KTp* (3,5-Me) exhibits increased donor strength and steric bulk, which may shift preferred coordination geometry and redox behavior.
Target
KTp (Parent Tp)
Intermediate steric profile allows for higher coordination numbers (5 or 6) at the metal center.
Analog Risk
KTp(tBu,Me) has a significantly larger cone angle, potentially disfavoring higher coordination numbers and altering substrate access.
Target
KTp (Parent Tp)
A strong electron donor, suitable for stabilizing electron-rich metal centers.
Analog Risk
KTp(CF3)2 is strongly electron-withdrawing, which dramatically alters metal complex stability and reactivity profiles.

Quantitative KTp Differentiation


Lower First Ionization Energy

Gas-phase photoelectron spectroscopy reveals that KTp has a first ionization energy (IE) that is approximately 2.0 eV lower than that of the electron-withdrawing analog KTp(CF3)2. This quantitative difference in electronic structure directly impacts the redox properties and stability of the resulting metal complexes [1].

First Ionization Energy
Head-to-head
~2.0 eV lower vs. KTp(CF3)2
Confirms stronger electron donor character, enabling selection for electron-rich metal centers.
Gas-phase photoelectron spectroscopy context
Coordination Chemistry Electron Transfer Photoelectron Spectroscopy

Quinoline Hydrogenation Efficiency

In a direct head-to-head comparison for the regioselective hydrogenation of quinoline, the in-situ generated catalyst from [Rh(COD)Cl]2 and the KTp ligand (as NaTp) was identified as the most efficient and regioselective system. This performance surpasses that of catalysts formed with the bulkier KTp* ligand or other transition metals under identical conditions [1].

Quinoline Hydrogenation
Head-to-head
[Rh]/Tp ranked highest for efficiency and regioselectivity
Supports high-efficiency N-heterocycle hydrogenation for fuel upgrading research.
In situ catalyst generation, homogeneous conditions
Homogeneous Catalysis Hydrogenation Regioselectivity

Smaller Steric Profile

The steric bulk of the Tp ligand, measured by its cone angle, is a critical determinant of metal coordination number and reactivity. Tp has a cone angle approaching 180°, which is substantially larger than the ~100° cone angle calculated for the cyclopentadienyl (Cp) ligand [1]. However, Tp is significantly less bulky than its substituted analogs, such as Tp(tBu,Me), which allows for higher coordination numbers and different reactivity pathways [2].

Steric Profile
Class-level
Cone angle ~180° (vs Cp ~100°)
Provides an intermediate steric environment, crucial for enabling higher coordination numbers.
Structural analysis of metal complexes
Coordination Chemistry Steric Effects Ligand Design

Unique Solubility Profile of Tp Framework

A direct comparison between the sterically similar ligands Tp(tBu,Me) and Ttz(tBu,Me) (a triazole-based analog) reveals that K(Ttz(tBu,Me)) is more water-soluble than K(Tp(tBu,Me)) [1]. This finding, while comparing a substituted Tp to its triazole analog, underscores the fundamental impact of heteroatom substitution on solubility and, by extension, the unique solubility characteristics of the parent KTp framework compared to other ligand classes.

Aqueous Solubility
Class-level
Distinct solubility niche vs. triazole-based analogs
Supports selection for catalyst design in biphasic or aqueous media.
Qualitative assessment context
Bioinorganic Chemistry Aqueous Catalysis Ligand Solubility

KTp Application Scenarios


N-Heterocycle Hydrogenation for Fuel Upgrading

Procure KTp when the goal is to develop a highly efficient and regioselective homogeneous catalyst for the hydrogenation of quinoline and related N-heterocycles. As demonstrated by Alvarado et al., the [Rh]/KTp system outperforms analogs with bulkier ligands like KTp* and other metal centers [1]. This application is directly relevant to hydrodenitrogenation (HDN) processes for producing cleaner fuels.

Electron-Rich Complexes with Non-Fluorinated Ligands

Select KTp over its electron-withdrawing analogs (e.g., KTp(CF3)2) when the target metal complex necessitates a more electron-rich ligand environment. The ~2.0 eV lower first ionization energy of KTp compared to KTp(CF3)2, as quantified by photoelectron spectroscopy, confirms its role as a stronger electron donor [2]. This is crucial for stabilizing high-valent metal centers or facilitating oxidative addition reactions.

Metal Complexes for Small Molecule Activation

Choose KTp when the target metal complex requires an intermediate steric profile that allows for higher coordination numbers (5 or 6) essential for binding substrates or reagents. The cone angle of Tp (~180°) is large enough to provide facial protection but significantly smaller than bulkier analogs like Tp(tBu,Me), which favor lower coordination numbers [3]. This makes KTp ideal for modeling enzyme active sites or developing catalysts for associative substitution mechanisms.

Ligand Electronic Effects Studies

Utilize KTp as a well-characterized, electronically tunable baseline ligand for comparative studies investigating structure-activity relationships. Its established electronic structure, as probed by photoelectron spectroscopy and DFT calculations [2], provides a solid foundation for understanding how systematic substitution on the pyrazole rings alters metal complex properties and catalytic performance.

Application
Selection Property
Validation Focus
N-Heterocycle Hydrogenation for Fuel Upgrading
Regioselective catalyst design
Efficiency benchmarking vs. bulkier Tp analogs
Electron-Rich Metal Complexes with Non-Fluorinated Ligands
Strong donor ligand context
Redox potential measurements (CV/IE)
Small Molecule Activation & Enzyme Active Site Models
Intermediate steric bulk (Cone angle ~180°)
Coordination number (5/6) complex synthesis
Structure-Activity Relationship Studies
Electronic baseline ligand
Comparative spectroscopy (IR, NMR, UV-vis)
Quote Request

Request a Quote for Potassium Tris(1-pyrazolyl)borohydride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.